Cas no 2228560-59-4 (1-(3-ethyloxetan-3-yl)cyclohexan-1-amine)

1-(3-ethyloxetan-3-yl)cyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(3-ethyloxetan-3-yl)cyclohexan-1-amine
- EN300-1815825
- 2228560-59-4
-
- インチ: 1S/C11H21NO/c1-2-10(8-13-9-10)11(12)6-4-3-5-7-11/h2-9,12H2,1H3
- InChIKey: JYRMBHHMGFQKJE-UHFFFAOYSA-N
- SMILES: O1CC(CC)(C1)C1(CCCCC1)N
計算された属性
- 精确分子量: 183.162314293g/mol
- 同位素质量: 183.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 1.5
1-(3-ethyloxetan-3-yl)cyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815825-0.1g |
1-(3-ethyloxetan-3-yl)cyclohexan-1-amine |
2228560-59-4 | 0.1g |
$867.0 | 2023-06-01 | ||
Enamine | EN300-1815825-0.5g |
1-(3-ethyloxetan-3-yl)cyclohexan-1-amine |
2228560-59-4 | 0.5g |
$946.0 | 2023-06-01 | ||
Enamine | EN300-1815825-2.5g |
1-(3-ethyloxetan-3-yl)cyclohexan-1-amine |
2228560-59-4 | 2.5g |
$1931.0 | 2023-06-01 | ||
Enamine | EN300-1815825-0.05g |
1-(3-ethyloxetan-3-yl)cyclohexan-1-amine |
2228560-59-4 | 0.05g |
$827.0 | 2023-06-01 | ||
Enamine | EN300-1815825-0.25g |
1-(3-ethyloxetan-3-yl)cyclohexan-1-amine |
2228560-59-4 | 0.25g |
$906.0 | 2023-06-01 | ||
Enamine | EN300-1815825-1.0g |
1-(3-ethyloxetan-3-yl)cyclohexan-1-amine |
2228560-59-4 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1815825-1g |
1-(3-ethyloxetan-3-yl)cyclohexan-1-amine |
2228560-59-4 | 1g |
$0.0 | 2023-09-19 | ||
Enamine | EN300-1815825-10.0g |
1-(3-ethyloxetan-3-yl)cyclohexan-1-amine |
2228560-59-4 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1815825-5.0g |
1-(3-ethyloxetan-3-yl)cyclohexan-1-amine |
2228560-59-4 | 5g |
$2858.0 | 2023-06-01 |
1-(3-ethyloxetan-3-yl)cyclohexan-1-amine 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
1-(3-ethyloxetan-3-yl)cyclohexan-1-amineに関する追加情報
1-(3-Ethyloxetan-3-yl)cyclohexan-1-amine: A Comprehensive Overview
The compound 1-(3-ethyloxetan-3-yl)cyclohexan-1-amine, identified by the CAS number 2228560-59-4, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines, specifically cyclic amines, and exhibits a unique combination of structural features that contribute to its versatile properties. The molecule consists of a cyclohexane ring substituted with an amine group at position 1 and an oxetane ring at position 3. The oxetane ring itself is further substituted with an ethyl group, adding to the complexity and functionality of the molecule.
Recent studies have highlighted the importance of such cyclic amine derivatives in drug discovery and development. The cyclohexane ring provides a rigid framework, which is often desirable in pharmaceutical compounds due to its ability to enhance bioavailability and target specificity. The presence of the oxetane ring introduces additional stereochemical complexity, which can be exploited to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the ethyl substitution on the oxetane ring enhances lipophilicity, which can improve the compound's ability to cross biological membranes.
The synthesis of 1-(3-ethyloxetan-3-yl)cyclohexan-1-amine involves a multi-step process that typically begins with the preparation of the oxetane derivative. One common approach is the nucleophilic substitution reaction, where an appropriate alkyl halide reacts with an amine to form the desired product. The reaction conditions are carefully optimized to ensure high yield and selectivity, as the steric hindrance posed by the cyclohexane ring can complicate the reaction pathway. Recent advancements in catalytic asymmetric synthesis have also been explored to construct chiral centers within the molecule, which are critical for enantioselective drug design.
In terms of applications, 1-(3-ethyloxetan-3-yl)cyclohexan-1-amine has shown promise in several therapeutic areas. For instance, its ability to modulate G protein-coupled receptors (GPCRs) makes it a potential candidate for treating conditions such as hypertension, pain, and inflammation. Additionally, its structural similarity to known bioactive compounds suggests that it could serve as a lead compound in drug discovery programs targeting neurodegenerative diseases or cancer.
Recent research has also focused on understanding the environmental fate and toxicity of 1-(3-Ethyloxetan-3-Yl)cyclohexanamine. Studies indicate that the compound undergoes biodegradation under aerobic conditions, with microbial activity playing a significant role in its transformation. However, further investigations are required to assess its long-term impact on aquatic ecosystems and soil health.
In conclusion, 1-(3-Ethyloxetan-Yl)cyclohexanamine, CAS No: 2228560594, represents a valuable addition to the arsenal of chemical entities being explored for therapeutic applications. Its unique structure, combined with recent advances in synthetic methodologies and pharmacological insights, positions it as a promising candidate for future drug development efforts.
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